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Compound of Interest

Compound Name: 5-(2-Bromophenyl)-1H-tetrazole

Cat. No.: B1268330 Get Quote

This technical guide provides a comprehensive overview of the core physicochemical

characteristics of 5-(2-Bromophenyl)-1H-tetrazole, tailored for researchers, scientists, and

professionals in drug development. This document outlines its key properties, experimental

protocols for its synthesis and characterization, and its potential biological significance.

Core Physicochemical Properties
5-(2-Bromophenyl)-1H-tetrazole is a substituted aromatic tetrazole. The physicochemical

properties of this compound are crucial for its handling, formulation, and mechanism of action

in biological systems. While specific experimental data for some properties of the 2-bromo

isomer are not readily available, data from closely related isomers and general characteristics

of the tetrazole class provide valuable insights.

Table 1: Physicochemical Data for 5-(2-Bromophenyl)-1H-tetrazole and Related Compounds
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Property Value Source

Molecular Formula C₇H₅BrN₄

Molecular Weight 225.05 g/mol

Melting Point 182-184 °C

Boiling Point 389.3 °C at 760 mmHg [1]

Density 1.7 g/cm³ [1]

XLogP3 1.8 [1]

pKa Similar to carboxylic acids [2]

Aqueous Solubility (of 5-(4-

Bromophenyl)-1H-tetrazole)
9.5 µg/mL (at pH 7.4) [3]

Note: Some data, such as aqueous solubility, is for the isomeric 5-(4-Bromophenyl)-1H-

tetrazole and should be considered as an approximation.

Experimental Protocols
The synthesis and characterization of 5-(2-Bromophenyl)-1H-tetrazole involve standard

organic chemistry techniques. The most common synthetic route is the [3+2] cycloaddition of

an aryl nitrile with an azide source.

Synthesis Protocol: [3+2] Cycloaddition
A prevalent method for synthesizing 5-substituted-1H-tetrazoles is the reaction of a nitrile with

sodium azide, often facilitated by a catalyst.[4] For the synthesis of 5-(2-Bromophenyl)-1H-
tetrazole, a silica-supported sulfuric acid catalyst has been reported.

Materials:

2-Bromobenzonitrile

Sodium azide (NaN₃)

Silica sulfuric acid (SSA)
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Dimethylformamide (DMF)

Hydrochloric acid (HCl)

Deionized water

Ethyl acetate

Procedure:

In a round-bottom flask, dissolve 2-bromobenzonitrile (1 equivalent) in DMF.

Add sodium azide (1.5-2 equivalents) and a catalytic amount of silica sulfuric acid.

Heat the reaction mixture at a specified temperature (e.g., 120-130 °C) and monitor the

reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature.

Carefully add an aqueous solution of HCl to quench the reaction and precipitate the product.

Filter the crude product, wash with cold water, and then recrystallize from a suitable solvent

system (e.g., ethyl acetate/hexane) to obtain pure 5-(2-Bromophenyl)-1H-tetrazole.

Characterization Protocols
The structural confirmation of the synthesized 5-(2-Bromophenyl)-1H-tetrazole is typically

achieved through a combination of spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons on the bromophenyl ring. The chemical shifts and coupling patterns will be

indicative of the ortho-substitution pattern.

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the phenyl

ring and the tetrazole ring. The chemical shift of the carbon in the tetrazole ring is a

characteristic feature.
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2. Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will provide

information about the functional groups present in the molecule. Key expected absorptions

include:

N-H stretching vibrations from the tetrazole ring.

C=N and N=N stretching vibrations within the tetrazole ring.

C-H stretching and bending vibrations from the aromatic ring.

C-Br stretching vibration.

3. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of

the compound and to study its fragmentation pattern. The mass spectrum should show a

molecular ion peak corresponding to the molecular weight of 5-(2-Bromophenyl)-1H-tetrazole
(225.05 g/mol ), with the characteristic isotopic pattern of a bromine-containing compound.

Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of 5-
(2-Bromophenyl)-1H-tetrazole.
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Caption: General workflow for synthesis and characterization.

Tetrazoles as Carboxylic Acid Bioisosteres
Tetrazole rings are frequently employed in medicinal chemistry as bioisosteres of carboxylic

acids. This is due to their similar pKa values and planar structures, which allow them to mimic

the interactions of carboxylic acids with biological targets.[2]
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Caption: Tetrazoles as bioisosteres for carboxylic acids in drug design.

Biological Significance
While specific signaling pathways for 5-(2-Bromophenyl)-1H-tetrazole are not well-

documented, the broader class of tetrazole derivatives exhibits a wide range of biological

activities. These include antimicrobial, antifungal, anticancer, analgesic, anti-inflammatory, and

antihypertensive effects.[5][6]

One notable mechanism of action for some tetrazole-containing compounds is the disruption of

microtubule dynamics, leading to anticancer activity.[7] This suggests that 5-(2-
Bromophenyl)-1H-tetrazole could potentially be investigated for similar cytostatic or cytotoxic

effects. The tetrazole moiety's ability to act as a bioisostere for carboxylic acids is a key factor

in its diverse pharmacological profile, enabling it to interact with various biological targets.[2]

Further research is warranted to elucidate the specific biological targets and signaling

pathways modulated by 5-(2-Bromophenyl)-1H-tetrazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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